![molecular formula C10H6N2OS B2492953 [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 62208-70-2](/img/structure/B2492953.png)
[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[3,2-d]pyrimidine derivatives are significant in the synthesis of pharmaceuticals due to their diverse biological activities, including antibiosis, anti-inflammatory, anticancer properties, and their role as inhibitors of platelet aggregation and enhancers of long-term memory. Their importance spans multiple facets of chemical and pharmacological research, highlighting their versatility and potential for therapeutic applications (Xu Wei-ming, 2010).
Synthesis Analysis
The electrochemical synthesis of benzofuro[2,3-d]pyrimidine derivatives has been explored through the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles, showcasing a method that leads to these derivatives in good yields and purity (D. Nematollahi, H. Goodarzi, 2002). Another efficient synthesis method involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate, leading to benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives in satisfactory yields (Hong-Mei Wang et al., 2019).
Molecular Structure Analysis
Studies on the molecular structure of benzofuro[3,2-d]pyrimidine derivatives reveal that their fused ring systems are almost coplanar, indicating a level of structural stability and potential for specific interactions with biological targets (Xiao-Bao Chen et al., 2009).
Chemical Reactions and Properties
Benzofuro[3,2-d]pyrimidines, inspired from cercosporamide, have been synthesized and evaluated for their ability to restore susceptibility to azole treatment in Candida albicans, demonstrating their chemical reactivity and potential therapeutic use (Viet-Hung Dao et al., 2018). Copper(I)-mediated cascade reactions offer an efficient approach to synthesize functionalized benzofuro[3,2-d]pyrimidines, highlighting the chemical versatility and reactivity of these compounds (B. Chao et al., 2012).
Physical Properties Analysis
The physical properties of benzofuro[3,2-d]pyrimidine derivatives are characterized by their planarity and the presence of intramolecular and intermolecular hydrogen bonds, which stabilize their structure and facilitate interactions with other molecules (Zheng-Hong Zhang et al., 2009).
Chemical Properties Analysis
The chemical properties of benzofuro[3,2-d]pyrimidines include their ability to undergo various reactions, such as Michael addition and heterocyclization, leading to a wide range of derivatives with potential pharmaceutical applications. These reactions highlight the chemical flexibility and the capacity of benzofuro[3,2-d]pyrimidines to serve as core structures for the development of new therapeutic agents (A. Abdelhamid et al., 2008).
Wissenschaftliche Forschungsanwendungen
Bioactivity and Pharmaceutical Syntheses
Benzofuro[3,2-d]pyrimidine derivatives are significant in pharmaceutical chemistry, showing a wide range of bioactivities. These compounds are crucial in synthesizing drugs with antibacterial, anti-inflammatory, anticancer properties, and the ability to inhibit platelet aggregation and enhance long-term memory. Their synthesis methods and potential for future applications have been extensively reviewed, underscoring their importance in medicinal chemistry (Xu Wei-ming, 2010).
Synthetic Methodologies
Innovative synthetic methodologies for Benzofuro[3,2-d]pyrimidine derivatives have been developed, demonstrating the versatility of these compounds. For instance, the use of aza-Wittig reactions and subsequent reactions with nitrogen-oxygen-containing nucleophiles or sulfur-containing compounds has been employed to synthesize various derivatives in good yields, showcasing the adaptability of these compounds in synthetic chemistry (Hong-Mei Wang et al., 2019).
Structural Analysis
The structural analysis of Benzofuro[3,2-d]pyrimidine derivatives reveals their conformation and intermolecular interactions, which are essential for understanding their chemical behavior and potential bioactivity. Studies have detailed the molecular structures, showcasing nearly coplanar fused ring systems, and described the nature of intra- and intermolecular interactions stabilizing these molecules. Such detailed structural analyses contribute to the broader knowledge of heterocyclic chemistry and molecular design principles (Yanggen Hu et al., 2007).
Drug Design and Synthesis
Research has also focused on designing and synthesizing Benzofuro[3,2-d]pyrimidine derivatives as potential inhibitors targeting specific biological pathways. For example, derivatives inspired by cercosporamide have been synthesized and evaluated for their ability to inhibit Candida albicans PKC, aiming to restore susceptibility to azole treatments in resistant strains. This illustrates the compound's potential in addressing challenges in antifungal therapy through novel drug design strategies (Viet-Hung Dao et al., 2018).
Wirkmechanismus
Target of Action
The primary target of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
Benzofuro[3,2-d]pyrimidine-4(3H)-thione interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition leads to the disruption of DNA repair processes, gene transcription, and cell apoptosis .
Biochemical Pathways
The inhibition of PARP-1 by Benzofuro[3,2-d]pyrimidine-4(3H)-thione affects the DNA repair pathways . It inhibits the repair of DNA single-strand breakage and aggravates DNA double-strand breakage . This disruption of DNA repair processes leads to the promotion of apoptosis in cancer cells .
Result of Action
The result of Benzofuro[3,2-d]pyrimidine-4(3H)-thione’s action is the promotion of apoptosis in cancer cells . By inhibiting PARP-1 activity, it disrupts DNA repair processes, leading to DNA damage and, ultimately, cell death .
Action Environment
The action environment of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is within the cellular environment, specifically within cancer cells where PARP-1 is active
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In cellular processes, Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been observed to have significant effects. It has been reported to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . This compound also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Molecular Mechanism
At the molecular level, Benzofuro[3,2-d]pyrimidine-4(3H)-thione exerts its effects through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition of PARP-1 activity leads to the accumulation of DNA damage, which in turn triggers apoptosis, or programmed cell death .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits superior biological activity with IC50 values for exogenous PARP-1 enzyme and SK-OV-3 cells .
Metabolic Pathways
Given its inhibitory effect on PARP-1, it is likely that it impacts pathways related to DNA repair and apoptosis .
Subcellular Localization
Given its interaction with PARP-1, an enzyme that is typically localized in the nucleus, it is plausible that this compound may also be found in this cellular compartment .
Eigenschaften
IUPAC Name |
1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGQMGDXGLAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

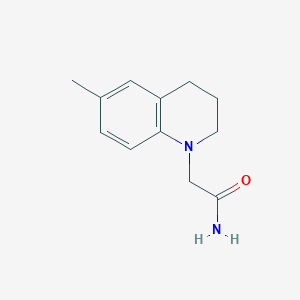
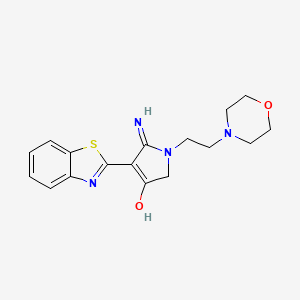
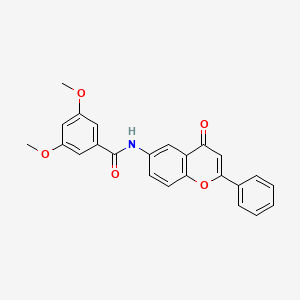

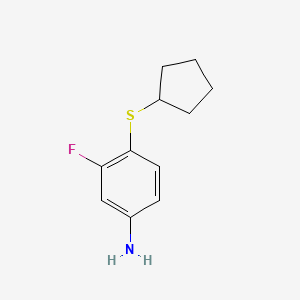
![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)
![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
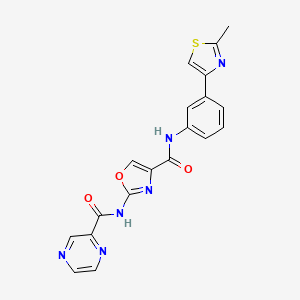
![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
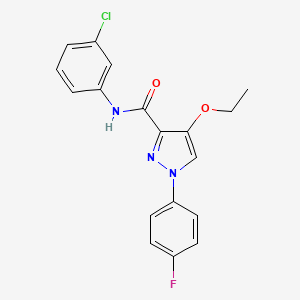
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)
![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)
![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)